molecular formula C7H15Cl9Si4 B3115811 Tris(trichlorosilylethyl)methylsilane CAS No. 211945-95-8

Tris(trichlorosilylethyl)methylsilane

Cat. No.: B3115811
CAS No.: 211945-95-8
M. Wt: 530.6 g/mol
InChI Key: BUQFFXXZDZLDNH-UHFFFAOYSA-N
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Description

Tris(trichlorosilylethyl)methylsilane is an organosilicon compound with the chemical formula C7H15Cl9Si4. It is a colorless to pale yellow liquid that is soluble in organic solvents such as benzene, toluene, and dichloromethane. This compound is known for its stability and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trichlorosilylethyl)methylsilane can be synthesized through the reaction of trichlorosilane with vinyltrichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and vinyltrichlorosilane are combined. The reaction is catalyzed by a transition metal catalyst, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Tris(trichlorosilylethyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(trichlorosilylethyl)methylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(trichlorosilylethyl)methylsilane involves the interaction of its silicon-hydrogen bonds with various substrates. The compound can act as a radical initiator, facilitating the formation of reactive intermediates that participate in subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Tris(trichlorosilylethyl)methylsilane is unique due to its combination of trichlorosilyl and methylsilane groups, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and product formation .

Properties

IUPAC Name

trichloro-[2-[methyl-bis(2-trichlorosilylethyl)silyl]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl9Si4/c1-17(2-5-18(8,9)10,3-6-19(11,12)13)4-7-20(14,15)16/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQFFXXZDZLDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl9Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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